Methyl-D3 methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

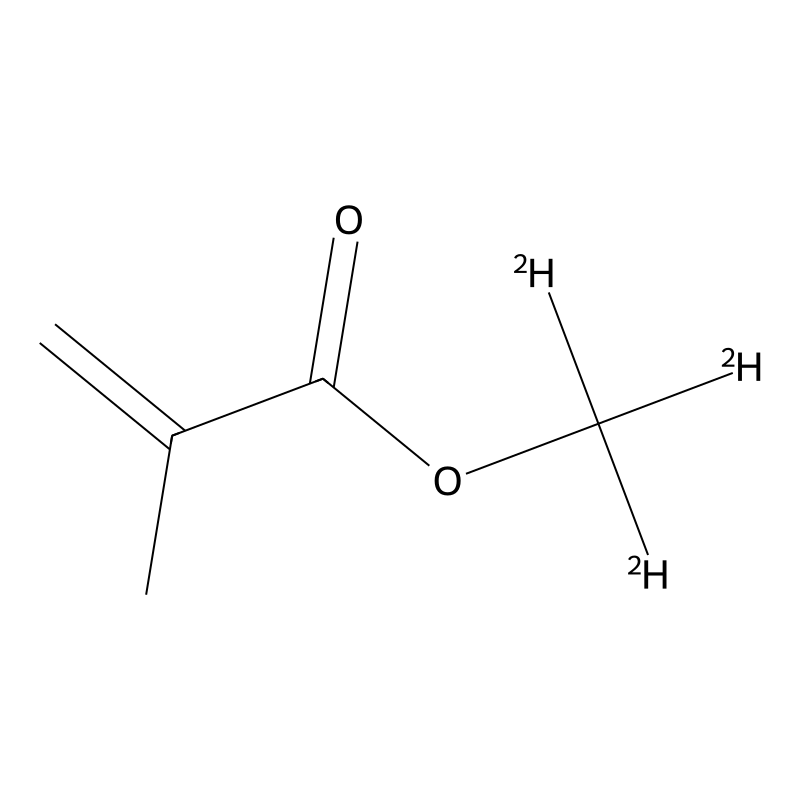

Methyl-D3 methacrylate is a perdeuterated form of methyl methacrylate, which is an organic compound characterized by its formula . It is a colorless liquid with a characteristic ester odor and is primarily used in the production of polymers. The compound features a double bond and an ester functional group, making it an important monomer in the synthesis of various polymers, particularly poly(methyl methacrylate) (PMMA), known for its clarity and resistance to UV light. Methyl-D3 methacrylate is distinguished by the presence of deuterium atoms, which can be useful in various chemical and biological studies due to their unique properties compared to regular hydrogen.

- Polymerization: The most significant reaction is polymerization, where methyl-D3 methacrylate can be polymerized to form poly(methyl methacrylate). This process can be initiated through heat or chemical initiators.

- Transesterification: Methyl-D3 methacrylate can react with alcohols to form new esters, a reaction commonly used in modifying polymer properties.

- Hydrolysis: In the presence of water and acids or bases, methyl-D3 methacrylate can hydrolyze to form methacrylic acid and alcohol.

These reactions are crucial for its application in creating various polymeric materials with tailored properties.

Methyl-D3 methacrylate has been studied for its biological activity, particularly in terms of toxicity and potential effects on human health. It may cause skin sensitization and allergic reactions upon contact. Additionally, exposure to high concentrations can lead to respiratory irritation and other systemic effects. Its behavior in the environment indicates that it can evaporate quickly when spilled, which raises concerns regarding aquatic toxicity and environmental impact .

The synthesis of methyl-D3 methacrylate typically involves methods analogous to those used for regular methyl methacrylate but with deuterated reagents. Common methods include:

- Carboalkoxylation: Ethylene reacts with carbon monoxide and deuterated methanol to produce methyl-D3 methacrylate via an intermediate methyl propionate.

- Ammoxidation: Isobutylene can be oxidized to produce methacrylic acid, which is then esterified with deuterated methanol.

- Deuterated Reagents: The use of deuterated reagents throughout the synthesis ensures that the final product contains the desired number of deuterium atoms.

These methods allow for the production of high-purity methyl-D3 methacrylate suitable for research applications.

Methyl-D3 methacrylate is primarily utilized in:

- Polymer Production: As a monomer for synthesizing poly(methyl methacrylate), which is widely used in optical devices, automotive parts, and medical applications due to its clarity and strength.

- Labeling Studies: Its unique isotopic composition makes it valuable in tracer studies in organic chemistry and biochemistry.

- Material Modification: It can be used to modify the properties of existing polymers through copolymerization or blending.

Interaction studies involving methyl-D3 methacrylate often focus on its reactivity with other chemicals or biological systems. These studies help elucidate:

- Polymer Behavior: Understanding how methyl-D3 methacrylate interacts with different initiators or co-monomers can lead to improved polymer formulations.

- Biological Interactions: Investigating its effects on cellular systems helps assess safety profiles for potential applications in medical devices or biomaterials.

Such studies are crucial for ensuring safe handling and effective use in various applications.

Methyl-D3 methacrylate shares structural similarities with several related compounds. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Methyl Methacrylate | Commonly used in polymer production without deuterium. | |

| Ethyl Methacrylate | Similar structure but with an ethyl group instead of a methyl group. | |

| Butyl Methacrylate | Contains a butyl group; used for different polymer properties. | |

| Hydroxyethyl Methacrylate | Contains a hydroxyl group; enhances hydrophilicity in polymers. |

Methyl-D3 methacrylate's uniqueness lies in its isotopic labeling, which allows for specific applications in scientific research that are not possible with non-deuterated analogs. The presence of deuterium alters physical properties such as boiling point and reactivity, making it particularly useful in studies requiring precise tracking of molecular interactions.